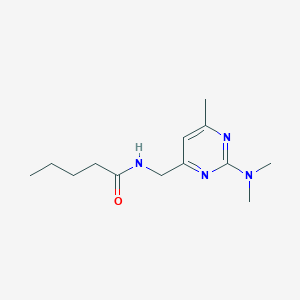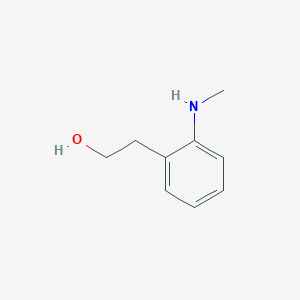
2-(Methylamino)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)benzeneethanol, also known as benzylmethylaminoethanol, is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C8H11NO and a molecular weight of 137.1790 .
Molecular Structure Analysis
The molecular structure of 2-(Methylamino)benzeneethanol can be represented as a 2D or 3D model . The structure includes a benzene ring attached to an ethanol group with a methylamino substituent .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Polymer Processing
Compounds like benzene-1,3,5-tricarboxamides (BTAs), which share a benzene core with 2-(Methylamino)benzeneethanol, have been extensively utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures, stabilized by hydrogen bonding. These structures find applications in nanotechnology, polymer processing, and potentially in biomedical fields due to their multivalent nature and ability to form complex structures (Cantekin, de Greef, & Palmans, 2012).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which may share functional groups with 2-(Methylamino)benzeneethanol, have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. Compounds like [18F]FDDNP and 11C-PIB are radioligands that have shown a robust difference in retention between patients and controls, indicating their potential in early detection and evaluation of therapies (Nordberg, 2007).
Environmental Toxicology and Drug Development
Research on novel synthetic opioids like U-47700, which contain benzene rings and amino groups similar to 2-(Methylamino)benzeneethanol, reveals the complex interplay between chemical structure, biological activity, and potential for abuse. This highlights the importance of understanding the pharmacological profiles of such compounds, which could inform the development of new therapeutic agents or the assessment of environmental risks (Sharma et al., 2018).
Antimicrobial Properties
Monoterpenes like p-Cymene, which share structural motifs with 2-(Methylamino)benzeneethanol, exhibit a broad spectrum of biological activities, including antimicrobial effects. These properties are crucial in the development of new antimicrobial agents to address the challenge of antimicrobial resistance, indicating potential research applications for similar compounds (Marchese et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(methylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXNHDBCOAWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106899-00-7 |
Source


|
| Record name | 2-[2-(methylamino)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


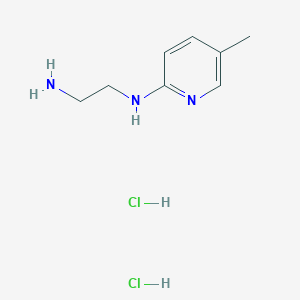
![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
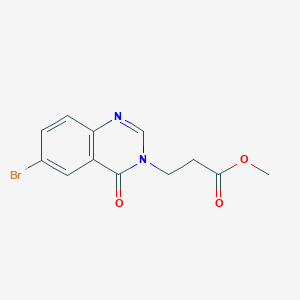
![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

![(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571813.png)
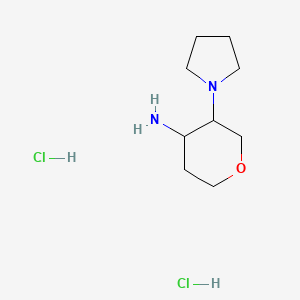
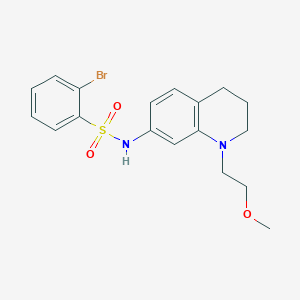
![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)
